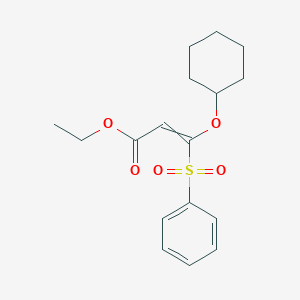![molecular formula C12H15NO4 B12594012 N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide CAS No. 650628-80-1](/img/structure/B12594012.png)
N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide is an organic compound that features a dioxolane ring attached to a phenyl group, which is further connected to a methoxyacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketalization of ketones with ethylene glycol . The phenyl group is then introduced via a substitution reaction, followed by the attachment of the methoxyacetamide group through an amide formation reaction.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of eco-friendly reductants such as glucose in alkaline medium has been explored to minimize environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of dioxane derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride, zinc in acidic medium, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products:
Oxidation: Dioxane derivatives.
Reduction: Amino or hydroxyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in polyvinyl chloride.
Mécanisme D'action
The mechanism of action of N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . Additionally, the phenyl and methoxyacetamide groups may interact with biological targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: Shares the dioxolane ring and phenyl group but differs in the presence of a diazene oxide moiety.
4-(1,3-Dioxolan-2-yl)phenylboronic acid: Contains the dioxolane ring and phenyl group but has a boronic acid functional group.
Ketoconazole: Features a dioxolane ring and is used as an antifungal agent.
Uniqueness: N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide is unique due to its combination of the dioxolane ring, phenyl group, and methoxyacetamide moiety, which imparts distinct chemical and biological properties. Its versatility in synthetic applications and potential therapeutic effects make it a compound of significant interest.
Propriétés
Numéro CAS |
650628-80-1 |
|---|---|
Formule moléculaire |
C12H15NO4 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide |
InChI |
InChI=1S/C12H15NO4/c1-15-8-11(14)13-10-4-2-9(3-5-10)12-16-6-7-17-12/h2-5,12H,6-8H2,1H3,(H,13,14) |
Clé InChI |
WYNOIRRIYZFXLC-UHFFFAOYSA-N |
SMILES canonique |
COCC(=O)NC1=CC=C(C=C1)C2OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


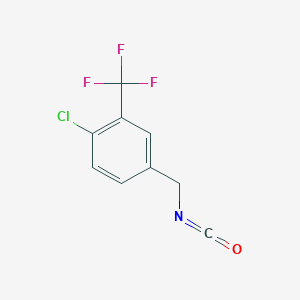
![Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane](/img/structure/B12593932.png)
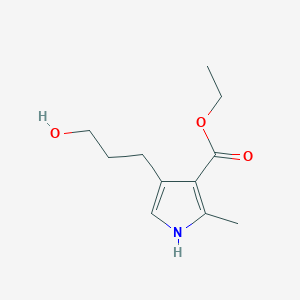
![[Bis(2-hydroxyethyl)amino]methanesulfonic acid](/img/structure/B12593938.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12593944.png)
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B12593955.png)
![N-(2-Methylprop-2-en-1-yl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]butan-1-amine](/img/structure/B12593959.png)
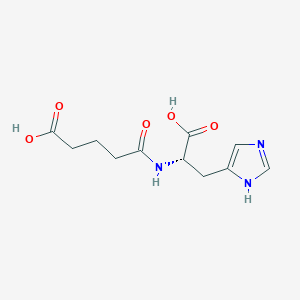
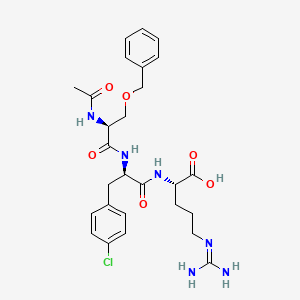
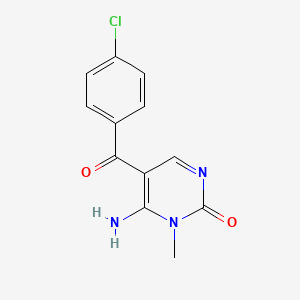
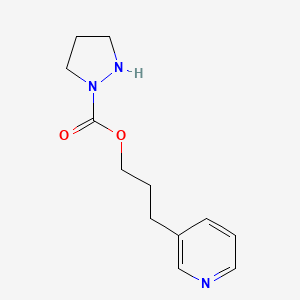

![1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene](/img/structure/B12594009.png)
